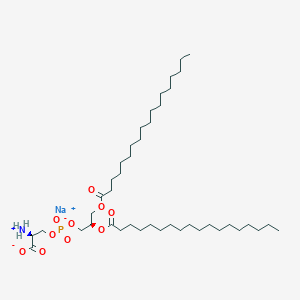

1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt

Description

1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt (DSPS-Na, CAS 321595-13-5) is a synthetic phospholipid with two saturated stearic acid (18:0) chains esterified at the sn-1 and sn-2 positions of the glycerol backbone and a phospho-L-serine headgroup at the sn-3 position . This anionic lipid is widely used in membrane biophysics and drug delivery research due to its ability to form rigid, ordered lipid bilayers. Its long, saturated acyl chains confer high phase transition temperatures (~55–65°C), resulting in low membrane fluidity at physiological temperatures . DSPS-Na is frequently incorporated into liposomes to mimic apoptotic cell membranes or study phosphatidylserine (PS)-mediated processes, such as macrophage uptake and enzymatic interactions .

Properties

IUPAC Name |

sodium;(2S)-2-azaniumyl-3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H82NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h38-39H,3-37,43H2,1-2H3,(H,46,47)(H,48,49);/q;+1/p-1/t38-,39+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRBMGBLPUBGJL-MBAWARMDSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])OC(=O)CCCCCCCCCCCCCCCCC.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H81NNaO10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20677076 | |

| Record name | Sodium (2S,8R)-2-azaniumyl-8-(octadecanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaoctacosan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

814.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321595-13-5 | |

| Record name | Sodium (2S,8R)-2-azaniumyl-8-(octadecanoyloxy)-5-oxido-5,11-dioxo-4,6,10-trioxa-5lambda~5~-phosphaoctacosan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20677076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Glycerophosphorylserine Intermediate

The synthesis begins with the preparation of sn-glycero-3-phospho-L-serine, a precursor generated via phosphorylation of L-serine using phosphorus oxychloride (POCl₃) in anhydrous conditions. This step yields a phosphatidylserine backbone with free hydroxyl groups for subsequent acylation.

Reaction Conditions:

-

Solvent: Chloroform or dichloromethane

-

Temperature: 0–5°C (to control exothermic reactions)

-

Stoichiometry: 1:1.2 molar ratio of L-serine to POCl₃

-

Catalysts: Triethylamine (TEA) for proton scavenging

Stearoyl Chain Incorporation

Stearic acid chains are introduced via esterification using stearoyl chloride. The reaction requires anhydrous conditions to prevent hydrolysis of the acyl chloride.

Key Parameters:

Sodium Salt Formation

The final step involves neutralizing the phosphatidylserine’s phosphate group with sodium hydroxide (NaOH) to form the sodium salt.

Purification: Crude product is purified via column chromatography (silica gel, chloroform:methanol:water = 65:25:4) or dialysis against deionized water.

Industrial-Scale Production and Downstream Processing

Industrial synthesis emphasizes reproducibility and cost-effectiveness. Key considerations include:

Solvent Recovery Systems

Chloroform and methanol are recycled using fractional distillation, reducing environmental impact and production costs.

Crystallization Optimization

DSPS-Na is crystallized as a monohydrate to enhance purity. Patent literature suggests that monohydrate forms improve downstream processing (DSP) efficiency by facilitating filtration and drying.

Crystallization Conditions:

Analytical Characterization

DSPS-Na quality is verified using:

Thin-Layer Chromatography (TLC)

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Applications Informing Synthesis Design

DSPS-Na’s use in liposomes and artificial membranes dictates strict purity standards (>99% by HPLC). For instance, in ultrasound-responsive drug delivery systems, residual free fatty acids must be <0.5% to prevent membrane instability.

Challenges and Innovations

Chemical Reactions Analysis

Types of Reactions: 1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.

Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under controlled conditions.

Major Products Formed:

Oxidation: Oxidized phospholipids.

Reduction: Reduced phospholipids.

Substitution: Substituted phospholipid derivatives.

Scientific Research Applications

Structure

DSPS features two stearic acid chains (18:0) attached to a glycerol backbone with a phosphoserine head group. This structure imparts unique properties that facilitate its use in various applications.

Lipid Bilayer Studies

DSPS is extensively used in the study of lipid bilayers due to its ability to mimic natural membrane properties. Its incorporation into model membranes allows researchers to investigate membrane dynamics and interactions.

Case Study : A study utilized DSPS to analyze the phase behavior of lipid mixtures, revealing insights into the miscibility of cholesterol with phospholipids under different temperature conditions.

Cell Signaling and Apoptosis

Research indicates that DSPS plays a significant role in cell signaling pathways, particularly in apoptosis. It is involved in the externalization of phosphatidylserine during programmed cell death, serving as an "eat me" signal for macrophages.

Case Study : A study demonstrated that manipulating DSPS levels in cellular models could enhance apoptotic signaling, providing a potential therapeutic target for cancer treatments.

Drug Delivery Systems

DSPS is a key component in liposomal formulations, enhancing drug solubility and bioavailability. Its anionic nature improves the stability and efficacy of drug delivery systems.

Case Study : Research involving DSPS-based liposomes showed improved delivery of chemotherapeutic agents to tumor sites in mouse models, highlighting its potential in cancer therapy.

Cosmetics and Pharmaceuticals

In industrial applications, DSPS is used to formulate liposomes for cosmetics and pharmaceuticals due to its biocompatibility and ability to encapsulate active ingredients.

Case Study : A commercial product utilizing DSPS demonstrated enhanced skin penetration of active ingredients when formulated as liposomes, resulting in improved therapeutic outcomes.

Comparative Data Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Chemistry | Lipid bilayer studies | Insights into cholesterol-phospholipid interactions |

| Biology | Apoptosis signaling | Enhanced apoptotic responses with altered DSPS levels |

| Medicine | Drug delivery systems | Improved bioavailability of chemotherapeutics |

| Industry | Cosmetic formulations | Better skin penetration and efficacy |

Mechanism of Action

The mechanism of action of 1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt involves its integration into cell membranes, where it influences membrane fluidity and signaling pathways. The compound interacts with specific proteins and receptors, modulating cellular processes such as apoptosis and immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphatidylserines (PS) and structurally related phospholipids vary in acyl chain length, saturation, and headgroup chemistry, which critically influence their biophysical and functional properties. Below is a detailed comparison of DSPS-Na with key analogs:

Table 1: Structural and Biophysical Properties of DSPS-Na and Related Phospholipids

Key Research Findings

Acyl Chain Length and Membrane Order

- DSPS-Na (18:0) forms highly ordered bilayers compared to shorter-chain PS analogs like DMPS (14:0) or DPPS (16:0). Coarse-grained simulations show that DSPS-Na mixtures with DPPC (16:0 PC) exhibit phase separation at neutral pH, driven by the mismatch in acyl chain lengths and headgroup interactions .

- In contrast, DOPS (18:1), with unsaturated oleic acid chains, increases membrane fluidity and promotes curvature-sensitive processes like vesicle fusion .

Role in Liposome Internalization

- Liposomes containing 37 mol% DSPS-Na (PS-37-L) showed 3-fold higher macrophage uptake compared to PS-free liposomes, attributed to PS-specific recognition by scavenger receptors .

- DOPS-containing liposomes, while also internalized, exhibit faster lipid exchange rates due to their fluid bilayers, making them less stable in serum-rich environments .

Enzymatic Interactions

- DSPS-Na’s long saturated chains reduce accessibility to phospholipases compared to mixed-chain PS (e.g., 18:0/18:1-PS). For example, phospholipase A2 (PLA2) hydrolyzes DSPS-Na 40% slower than DOPS .

- PS headgroup orientation in DSPS-Na is pH-sensitive: At low pH, protonation of the serine group enhances hydrogen bonding with adjacent lipids, stabilizing bilayer structure .

Comparison with Non-PS Phospholipids DSPC (18:0 PC), a zwitterionic analog of DSPS-Na, forms similarly rigid bilayers but lacks the anionic charge critical for protein binding (e.g., annexin V) . DSPS-Na’s negative charge enables interactions with calcium ions, facilitating lipid clustering and membrane remodeling—a property absent in neutral lipids like DSPC .

Table 2: Functional Differences Between DSPS-Na and DOPS

Biological Activity

1,2-Distearoyl-sn-glycero-3-phospho-L-serine sodium salt (DSPS) is a phospholipid that plays a significant role in cellular signaling and membrane dynamics. This article explores its biological activity, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

- Molecular Formula : C42H78NNaO10P

- Molecular Weight : 788.0432 g/mol

- CAS Number : 321595-13-5

- Synonyms : DSPS, 3-sn-phosphatidyl-L-serine distearoyl sodium salt

DSPS is characterized by two stearoyl fatty acid chains attached to a glycerol backbone with a phospho-L-serine head group. This unique structure contributes to its hydrophobic properties and interactions with biological membranes.

DSPS exhibits various biological activities through its interaction with cellular membranes and signaling pathways:

- Membrane Dynamics : DSPS influences the fluidity and stability of lipid bilayers, which is crucial for membrane integrity and function.

- Cell Signaling : It modulates the activity of G-protein coupled receptors (GPCRs) and phospholipases, impacting cellular processes such as apoptosis, inflammation, and cell proliferation .

- Immune Response : DSPS has been implicated in immune modulation, particularly through its role in the recognition of apoptotic cells by macrophages, enhancing phagocytosis .

In Vitro Studies

Research has demonstrated that DSPS can affect various cellular functions:

- Inflammation : DSPS has been shown to reduce pro-inflammatory cytokine production in macrophages, suggesting a potential therapeutic role in inflammatory diseases.

- Apoptosis : It promotes apoptosis in certain cancer cell lines by activating specific signaling pathways associated with programmed cell death .

In Vivo Studies

In animal models, DSPS has exhibited:

- Neuroprotective Effects : Studies indicate that DSPS may protect neuronal cells from oxidative stress, which is relevant for neurodegenerative diseases .

- Cardiovascular Benefits : It has been linked to improved endothelial function and reduced arterial stiffness in models of cardiovascular disease .

Case Studies

Several studies highlight the potential applications of DSPS:

- Cancer Therapy : A study published in Cancer Letters demonstrated that DSPS could enhance the efficacy of chemotherapeutic agents by sensitizing tumor cells to apoptosis .

- Viral Infections : Research indicated that DSPS plays a role in the entry mechanism of enveloped viruses, such as Ebola and hepatitis A, by interacting with TIM family proteins on host cells .

- Drug Delivery Systems : DSPS is being explored as a component in lipid-based drug delivery systems due to its ability to form stable liposomes that encapsulate therapeutic agents effectively .

Comparative Analysis

| Compound | Structure | Biological Activity | Applications |

|---|---|---|---|

| DSPS | 1,2-Distearoyl-sn-glycero-3-phospho-L-serine | Modulates inflammation and apoptosis | Drug delivery, cancer therapy |

| DOPS | 1,2-Dioleoyl-sn-glycero-3-phospho-L-serine | Similar signaling properties | Neuroprotection |

| DPPS | 1,2-Dipalmitoyl-sn-glycero-3-phospho-L-serine | Membrane stabilization | Cell biology studies |

Q & A

Q. What structural features of DSPS-Na make it suitable for studying lipid bilayer rigidity?

DSPS-Na contains two saturated stearoyl (C18:0) acyl chains esterified at the sn-1 and sn-2 positions of the glycerol backbone, along with a phospho-L-serine headgroup at sn-2. The saturated acyl chains promote tight packing, reducing bilayer fluidity and enabling the formation of rigid, ordered membranes. This mimics the behavior of lipid rafts or membranes under physiological stress. Researchers use DSPS-Na to investigate phase transitions (e.g., gel-to-liquid crystalline) and bilayer stability using techniques like differential scanning calorimetry (DSC) or fluorescence anisotropy .

Q. How should DSPS-Na be incorporated into liposome preparation for membrane interaction studies?

- Hydration Method : Dissolve DSPS-Na in chloroform, mix with other lipids (e.g., cholesterol or DPPC), evaporate solvent to form a thin film, and hydrate with buffer (pH 7.4, 50–70°C).

- Extrusion : Pass the hydrated lipid suspension through polycarbonate membranes (100–200 nm pores) to homogenize vesicle size.

- Validation : Use dynamic light scattering (DLS) for size distribution and zeta potential measurements to confirm surface charge (DSPS-Na contributes negative charge via its serine headgroup) .

Q. Why might DSC data for DSPS-Na bilayers show discrepancies in phase transition temperatures?

Variations in phase transition temperatures (T~m~) can arise from:

- Impurities : Trace solvents (e.g., chloroform) or oxidation products alter packing. Use high-purity (>99%) DSPS-Na and store under argon.

- Hydration Level : Incomplete hydration skews T~m~. Ensure full hydration by vortexing above the lipid’s phase transition temperature.

- Scan Rate : Fast heating/cooling rates (e.g., >1°C/min) may obscure transitions. Use slower rates (0.5–1°C/min) for accurate measurements .

Advanced Research Questions

Q. How can DSPS-Na’s anionic headgroup be exploited to study protein-lipid interactions?

DSPS-Na’s negatively charged phospho-L-serine headgroup binds cationic domains of proteins (e.g., annexins or antimicrobial peptides). Methodologies include:

- Surface Plasmon Resonance (SPR) : Immobilize DSPS-Na-containing liposomes on a sensor chip to quantify binding kinetics.

- Isothermal Titration Calorimetry (ITC) : Measure enthalpy changes during protein-lipid interactions.

- Cryo-EM : Resolve structural changes in membrane-bound proteins (e.g., ion channels) in DSPS-Na-enriched bilayers .

Q. What experimental strategies mitigate DSPS-Na’s limited solubility in aqueous buffers?

- Co-Solvents : Use ethanol (<5% v/v) or dimethyl sulfoxide (DMSO) to pre-solubilize DSPS-Na before dilution into aqueous buffers.

- Mixed Lipid Systems : Combine with unsaturated lipids (e.g., DOPC) to improve dispersion.

- Sonication : Apply probe sonication (20–30 kHz, 5–10 min) to reduce vesicle aggregation. Monitor stability via turbidity measurements at 400 nm .

Q. How does DSPS-Na’s acyl chain length influence membrane curvature and fusion dynamics?

The long, saturated stearoyl chains increase hydrophobic thickness, reducing spontaneous curvature. This property is critical for:

- Fusion Assays : DSPS-Na-containing membranes resist non-lamellar phases, making them ideal for studying SNARE-mediated fusion.

- Curvature Sensors : Pair with intrinsically curved lipids (e.g., DOPE) to quantify BAR domain protein binding via fluorescence resonance energy transfer (FRET) .

Q. What computational approaches model DSPS-Na’s behavior in lipid bilayers?

- Molecular Dynamics (MD) Simulations : Use force fields like CHARMM36 or Martini to simulate DSPS-Na’s packing, headgroup orientation, and hydrogen bonding. Parameters for stearoyl chains are validated against experimental T~m~ data.

- Free Energy Calculations : Predict partitioning of small molecules (e.g., drugs) into DSPS-Na-rich domains using umbrella sampling or metadynamics .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.